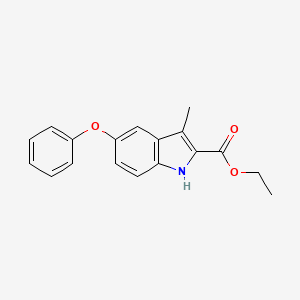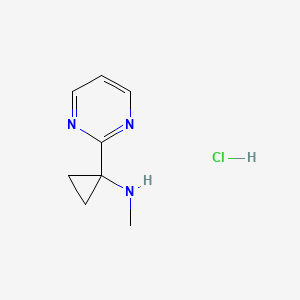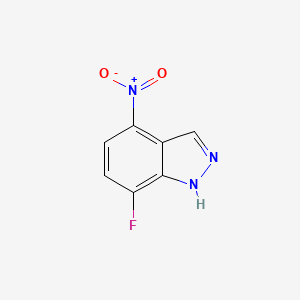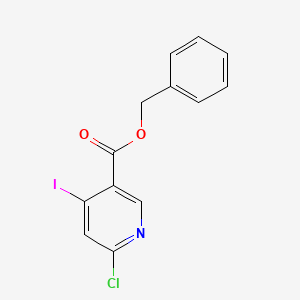
8-Bromoisoquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromoisoquinolin-4-amine is a derivative of isoquinoline, an organic compound that contains a benzene ring fused to a pyridine ring. This compound is known for its significant applications in various fields, including medicinal chemistry and organic synthesis. The molecular formula of this compound is C9H7BrN2, and it has a molecular weight of 223.07 g/mol .
Preparation Methods
The synthesis of 8-Bromoisoquinolin-4-amine can be achieved through several methods. One common approach involves the bromination of isoquinoline derivatives. For instance, 2-phenylethynyl benzyl azide can undergo an electrocyclic reaction catalyzed by palladium to selectively afford this compound . The reaction conditions typically involve the use of PdBr2, CuBr2, and LiBr in a solvent such as MeCN. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
8-Bromoisoquinolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, bromine sources, and various solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Bromoisoquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its potential as a lead compound in drug discovery and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromoisoquinolin-4-amine involves its interaction with specific molecular targets. For instance, it can act as a bidentate directing group in C-H bond activation and functionalization reactions. The compound’s effects are mediated through pathways involving single electron transfer (SET) and other catalytic processes .
Comparison with Similar Compounds
8-Bromoisoquinolin-4-amine can be compared with other similar compounds, such as:
- 4-Bromoisoquinoline
- 4-Bromoisoquinolin-8-ol
- 4-Bromo-6-methylisoquinoline
These compounds share a similar isoquinoline backbone but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C9H7BrN2 |
|---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
8-bromoisoquinolin-4-amine |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-5H,11H2 |
InChI Key |
OKOVXVWQFBEHNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13928326.png)





![N-[(4-methoxyphenyl)methyl]-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridin-7-amine](/img/structure/B13928360.png)

![8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B13928367.png)


![[2-(4-Vinyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13928374.png)

